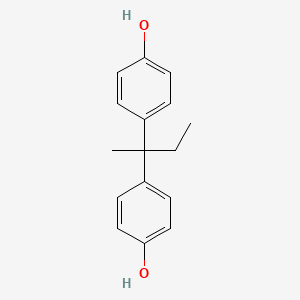
Bisphenol B
Cat. No. B1667465
Key on ui cas rn:
77-40-7
M. Wt: 242.31 g/mol
InChI Key: HTVITOHKHWFJKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05114903
Procedure details


2,2-bis(4-hydroxyphenyl)-1-phenylpropane; 2,2-bis(4-hydroxyphenyl)butane;
Name
2,2-bis(4-hydroxyphenyl)-1-phenylpropane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([C:17]2[CH:22]=[CH:21][C:20]([OH:23])=[CH:19][CH:18]=2)(C)[CH2:9][C:10]2C=CC=C[CH:11]=2)=[CH:4][CH:3]=1.O[C:25]1[CH:30]=CC(C(C2C=CC(O)=CC=2)(CC)C)=C[CH:26]=1>>[OH:23][C:20]1[CH:19]=[CH:18][C:17]([C:8]([C:5]2[CH:6]=[CH:7][C:2]([OH:1])=[CH:3][CH:4]=2)([CH2:26][CH2:25][CH3:30])[CH2:9][CH2:10][CH3:11])=[CH:22][CH:21]=1
|
Inputs


Step One
|
Name
|
2,2-bis(4-hydroxyphenyl)-1-phenylpropane
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OC1=CC=C(C=C1)C(CC1=CC=CC=C1)(C)C1=CC=C(C=C1)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OC1=CC=C(C=C1)C(C)(CC)C1=CC=C(C=C1)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
OC1=CC=C(C=C1)C(CCC)(CCC)C1=CC=C(C=C1)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
